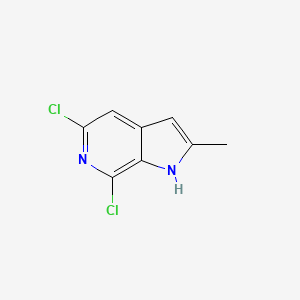

5,7-Dichloro-2-methyl-6-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2 |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3 |

InChI Key |

WGSWEVBTSZKHJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NC(=C2N1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5,7-Dichloro-2-methyl-6-azaindole molecular weight and formula

The following technical guide details the molecular characteristics, synthetic pathway, and structural utility of 5,7-Dichloro-2-methyl-6-azaindole , a specialized heterocyclic scaffold used in kinase inhibitor discovery.

CAS: 1448260-10-3 IUPAC Name: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Part 1: Chemical Identity & Molecular Properties

The compound is a substituted 6-azaindole (1H-pyrrolo[2,3-c]pyridine), distinguished by the presence of a pyridine nitrogen at position 6, flanked by two chlorine atoms at positions 5 and 7, and a methyl group at position 2 of the pyrrole ring. This substitution pattern is critical for modulating the electronic profile of the scaffold, enhancing metabolic stability by blocking commonly oxidized sites, and providing vectors for halogen bonding.

Molecular Data Table

| Property | Value | Notes |

| Molecular Formula | C₈H₆Cl₂N₂ | Confirmed via elemental count (C7 core + Me - 3H + 2Cl).[1][2] |

| Molecular Weight | 201.05 g/mol | Monoisotopic Mass: ~200.99 Da. |

| Core Scaffold | 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine. |

| Substituents | 2-Methyl; 5,7-Dichloro | 2-Me (pyrrole); 5,7-Cl₂ (pyridine).[1] |

| H-Bond Donors | 1 | Pyrrole N-H (Position 1). |

| H-Bond Acceptors | 1 | Pyridine N (Position 6). |

| CLogP (Est.) | ~2.8 - 3.2 | Increased lipophilicity due to di-chloro/methyl substitution. |

| Appearance | Off-white/Yellow Solid | Typical for halogenated azaindoles. |

Structural Logic & Numbering

The numbering follows the fused heterocycle convention:

-

N1: Pyrrole nitrogen (H-bond donor).

-

C2: Methyl-substituted carbon.[1]

-

C3: Unsubstituted methine (available for electrophilic aromatic substitution).

-

N6: Pyridine nitrogen (H-bond acceptor).

-

C5 & C7: Chlorinated carbons flanking N6.[1]

Part 2: Synthetic Methodology (Protocol)

The synthesis of 5,7-dichloro-6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors standard electrophilic cyclizations. The most robust method, validated by Lachance et al. (Merck Frosst), utilizes a Fischer Indole Synthesis adapted for electron-poor pyridines using high-temperature acid catalysis in polar solvents.

Reaction Scheme

Precursor: 2,6-Dichloro-3-hydrazinopyridine Reagent: Acetone (Source of 2-methyl carbons) Catalyst: Pyridine Hydrochloride (Py·HCl) Solvent: N-Methyl-2-pyrrolidone (NMP)[3]

Step-by-Step Protocol

1. Hydrazone Formation (In Situ or Isolated)

-

Rationale: The hydrazine nitrogen must first condense with the ketone (acetone) to form the hydrazone intermediate, setting the stage for the [3,3]-sigmatropic rearrangement.

-

Procedure:

-

Charge a reaction vessel with 2,6-dichloro-3-hydrazinopyridine (1.0 eq).

-

Add Acetone (3.0–5.0 eq) and a catalytic amount of mild acid (e.g., acetic acid) in ethanol or directly in NMP.

-

Stir at room temperature for 1–2 hours. Monitor by LC-MS for hydrazone formation (M+ = Precursor + 40 Da).

-

Note: For the high-temperature cyclization, the hydrazone is often formed in situ or the crude concentrated before adding the cyclization solvent.

-

2. Fischer Cyclization

-

Rationale: Electron-deficient pyridines require harsh conditions to induce the sigmatropic shift and subsequent re-aromatization. Py·HCl provides a high-boiling, buffered acidic medium that facilitates ammonia loss without decomposing the sensitive chloride substituents.

-

Procedure:

-

Dissolve the crude hydrazone in NMP (concentration ~0.5 M).

-

Add Pyridine Hydrochloride (3.0 eq).[4]

-

Heat the mixture to 160 °C under an inert atmosphere (N₂).

-

Critical Control Point: Monitor reaction progress strictly. Reaction times typically range from 1 to 6 hours.[4] Prolonged heating may lead to dechlorination.

-

Cool to room temperature.

-

3. Workup & Purification

-

Procedure:

-

Pour the reaction mixture into crushed ice/water to precipitate the crude azaindole.

-

Neutralize with saturated NaHCO₃ (pH ~8).

-

Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (essential to remove NMP).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10–40% EtOAc).

-

Target: 5,7-Dichloro-2-methyl-6-azaindole elutes as a distinct UV-active spot.

-

-

Part 3: Mechanism & Visualization

The following diagram illustrates the transformation from the hydrazine precursor to the final azaindole scaffold, highlighting the critical [3,3]-sigmatropic rearrangement.

Caption: Fischer Indole Synthesis pathway converting 2,6-dichloro-3-hydrazinopyridine to the target 6-azaindole.

Part 4: Structural Biology & Applications (SAR)

The 5,7-dichloro-2-methyl-6-azaindole scaffold is a potent template in Kinase Inhibitor design (e.g., c-Met, ALK, ROS1 inhibitors).

Structure-Activity Relationship (SAR) Logic

-

Hinge Binding (N1-C2): The pyrrole NH (N1) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue backbone carbonyl).

-

Solubility & Electronics (N6): The nitrogen at position 6 lowers the pKa of the pyrrole NH compared to a standard indole, potentially strengthening the H-bond donor capability. It also serves as a vector for water-mediated interactions.

-

Metabolic Blocking (Cl at 5,7):

-

C5-Cl: Blocks the primary site of oxidative metabolism (cytochrome P450 oxidation usually targets electron-rich positions).

-

C7-Cl: Sterically protects the N6 nitrogen and fills small hydrophobic pockets in the ATP binding site.

-

-

Conformational Control (2-Me): The 2-methyl group introduces steric bulk that can twist the molecule relative to attached pendants (if C3 is substituted), locking the inhibitor into a bioactive conformation.

Caption: Functional mapping of the 5,7-dichloro-2-methyl-6-azaindole scaffold in drug design.

References

-

Lachance, N., et al. (2005). Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange. Synlett.

-

BLD Pharm. (2025).[1] Product Datasheet: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1448260-10-3).[1][2][5][6]

-

PubChem. (2025). Compound Summary: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).

Sources

- 1. 1956327-20-0|6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]

- 2. 357263-41-3|7-Chloro-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 930790-43-5|7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]

- 6. 854018-87-4|4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]

6-Azaindole: The Underutilized Bioisostere in Modern Medicinal Chemistry

Executive Summary

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has firmly established itself as a "privileged scaffold" in kinase inhibitor design, its isomer 6-azaindole (1H-pyrrolo[2,3-c]pyridine) remains a potent yet underutilized bioisostere. This guide examines the structural and electronic distinctiveness of 6-azaindole, detailing its superior solubility profiles, unique hydrogen-bonding capabilities, and its critical role in the success of the FDA-approved HIV-1 attachment inhibitor, Fostemsavir . We provide a comprehensive technical roadmap for the synthesis, functionalization, and application of this scaffold in drug discovery.

Part 1: The "Privileged" Scaffold – Physicochemical & Structural Profile

The incorporation of nitrogen into the indole framework dramatically alters the electronic landscape of the molecule. Unlike 7-azaindole, where the pyridine nitrogen is adjacent to the pyrrole NH (allowing for bidentate binding modes similar to adenine), the 6-azaindole places the nitrogen atom in a position that significantly impacts basicity and metabolic stability without compromising the planarity required for intercalating targets.

Comparative Physicochemical Properties

The placement of the nitrogen atom dictates the pKa and lipophilicity (LogP), two critical factors in oral bioavailability. 6-Azaindole exhibits a higher pKa compared to 7-azaindole, making it more basic and significantly more soluble in aqueous media—a common bottleneck in indole-based drug candidates.

| Property | Indole | 7-Azaindole | 6-Azaindole | Medicinal Chemistry Implication |

| Structure | Benzene-fused | Pyridine-fused (N7) | Pyridine-fused (N6) | N-position alters electronic distribution.[1] |

| H-Bonding | Donor (NH) | Donor (NH) + Acceptor (N7) | Donor (NH) + Acceptor (N6) | 6-Aza N6 vector targets different pocket residues. |

| pKa (BH+) | -2.4 (very weak base) | ~4.6 | ~7.95* | 6-Aza is significantly more basic; better solubility at physiological pH. |

| Solubility | Low | Moderate | High | Enhanced "drug-likeness" and formulation ease. |

| Electronic Character | Electron-rich | Electron-deficient (Pyridine) | Electron-deficient (Pyridine) | Reduced susceptibility to oxidative metabolism (e.g., P450). |

*Note: pKa values vary by substitution; 7.95 is cited for the parent system, though some calculated models suggest ~5.6. The trend 6-aza > 7-aza remains consistent.

Structural Visualization

The following diagram contrasts the electronic vectors and binding potential of the scaffolds.

Figure 1: Structural relationship and advantages of 6-azaindole compared to indole and 7-azaindole.

Part 2: Synthetic Architecture

Accessing the 6-azaindole core has historically been more challenging than 7-azaindole. However, recent advances have moved beyond the low-yielding Bartoli indole synthesis to more robust, scalable methods.

The Modern "De Novo" Approach

The most efficient modern protocol involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines . This metal-free approach, championed by Volochnyuk et al., utilizes trifluoroacetic anhydride (TFAA) to activate the methyl group, allowing for cyclization under mild conditions.

Functionalization Strategies

Once the core is built, functionalization follows three main vectors:

-

N1-Alkylation/Arylation: Standard base-mediated alkylation. Caution: The N6 nitrogen is less nucleophilic than N1 but can compete under forcing conditions or specific substitutions.

-

C3-Functionalization: Electrophilic aromatic substitution (halogenation, formylation) occurs readily at C3, similar to indoles.

-

C-H Activation: Recent Rh(III) and Pd(II) catalyzed methods allow for direct arylation at C2 or C3, avoiding pre-functionalized halogenated precursors.

Figure 2: Synthetic workflow from pyridine precursors to functionalized 6-azaindole scaffolds.

Part 3: Case Study – Fostemsavir (HIV-1 Attachment Inhibitor)[2]

The clinical validation of the 6-azaindole scaffold is best exemplified by Fostemsavir (prodrug of Temsavir), a first-in-class HIV-1 attachment inhibitor.

Mechanistic Role of the Scaffold

Temsavir binds to the HIV-1 envelope glycoprotein gp120. The 6-azaindole core is crucial for:

-

Conformational Locking: The scaffold stabilizes a specific conformation of gp120, preventing the virus from engaging the host CD4 receptor.

-

Solubility & Bioavailability: The phosphonooxymethyl prodrug (Fostemsavir) leverages the physicochemical properties of the azaindole to ensure high solubility in the gut, which is rapidly cleaved to the active drug.

-

Binding Interactions: The C7-functionalization (often difficult in 7-azaindoles due to steric clash with N7) is accessible in 6-azaindoles. In Temsavir, the C7 position bears a critical linker to a triazole moiety.[2]

Figure 3: Mechanism of Action of Fostemsavir, highlighting the 6-azaindole core's role in blocking viral entry.[2][3]

Part 4: Technical Protocol – Synthesis of 2-Trifluoromethyl-6-Azaindole[4][5]

This protocol is adapted from the scalable methodology reported by Volochnyuk et al. (2023). It avoids the use of harsh organolithium reagents typical of older methods.

Materials

-

Substrate: 3-Amino-4-methylpyridine (1.0 eq)

-

Reagent: Trifluoroacetic anhydride (TFAA) (3.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Workup: NaHCO3 (sat. aq.), Ethyl Acetate

Step-by-Step Methodology

| Step | Operation | Observation/Rationale |

| 1 | Dissolve 3-amino-4-methylpyridine (10 mmol) in dry MeCN (50 mL) under N2 atmosphere. Cool to 0°C. | Rationale: Low temperature prevents uncontrolled exotherms during anhydride addition. |

| 2 | Dropwise addition of TFAA (30 mmol). Allow to warm to RT and stir for 12 hours. | Mechanism: Formation of the N-trifluoroacetyl intermediate, followed by activation of the 4-methyl group via the pyridinium salt. |

| 3 | Monitoring: Check via TLC or LC-MS. | Look for disappearance of starting amine and formation of the cyclized product (M+H expected). |

| 4 | Workup: Quench reaction with sat. NaHCO3 solution (careful, gas evolution). Extract with Ethyl Acetate (3x). | Neutralizes excess acid and TFA. |

| 5 | Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH or column chromatography (Hex/EtOAc). | Result: 2-Trifluoromethyl-1H-pyrrolo[2,3-c]pyridine (6-azaindole derivative).[4][5] |

Critical Control Points

-

Moisture Control: TFAA is moisture sensitive. Ensure dry solvents to prevent hydrolysis to TFA, which will stall the cyclization.

-

Regioselectivity: This method is highly specific for 6-azaindole formation from the 4-methyl pyridine precursor.[5] Isomeric 3-methyl-4-aminopyridines will yield 5-azaindoles.

Part 5: Future Outlook

The 6-azaindole scaffold is poised for a renaissance in medicinal chemistry. Current trends indicate:

-

Fragment-Based Drug Discovery (FBDD): 6-azaindole fragments are increasingly included in screening libraries due to their high solubility and distinct vector exploration.

-

PROTACs: The scaffold is being explored as a linker attachment point or E3 ligase ligand component where solubility is often a limiting factor for large chimeric molecules.

-

CNS Targets: The favorable pKa and lipophilicity profile suggests high potential for blood-brain barrier (BBB) penetration, making it a prime candidate for neurodegenerative disease targets (e.g., kinase inhibitors for Alzheimer's).

References

-

Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper.

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv / Org. Chem. Front., 2023.

-

Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 2018.

-

The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh, 2007.

-

A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem Guide.

Sources

Technical Safety & Handling Guide: 5,7-Dichloro-2-methyl-6-azaindole

This technical guide provides an in-depth analysis of 5,7-Dichloro-2-methyl-6-azaindole (CAS 1190314-38-3), a specialized heterocyclic building block used in medicinal chemistry.[1] Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory compliance with practical research methodologies, focusing on the causality of hazards and the logic of safe handling in drug discovery workflows.[1]

Chemical Identity & Significance

Compound Name: 5,7-Dichloro-2-methyl-6-azaindole

IUPAC Name: 5,7-Dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

CAS Number: 1190314-38-3

Molecular Formula: C

Research Context

This compound belongs to the 6-azaindole class (pyrrolo[2,3-c]pyridine), a bioisostere of indole and purine.[1] In drug discovery, the 6-azaindole scaffold is critical for designing kinase inhibitors (e.g., JAK, Aurora kinase) because the pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.[1] The 5,7-dichloro substitution pattern renders this molecule highly valuable for Structure-Activity Relationship (SAR) studies, allowing for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the chlorinated positions.[1]

Hazard Profiling & Mechanistic Toxicology

Classification based on GHS Standards and Read-Across from Halogenated Azaindole Analogs.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3][4] | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][4] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][4][5] | H335 |

The "Why" Behind the Hazards (Causality)[1]

-

Irritation (H315, H319, H335): The azaindole core possesses both a basic pyridine nitrogen (pKa ~4-5) and a weakly acidic pyrrole N-H (pKa ~13).[1] Upon contact with mucous membranes or moist skin, the molecule can alter local pH, leading to tissue irritation.[1] The dichloro-substitution increases the lipophilicity (LogP), enhancing skin permeability.[1]

-

Acute Toxicity (H302): Like many nitrogen heterocycles, azaindoles can interact with central nervous system receptors or metabolic enzymes (e.g., Cytochrome P450 inhibition), necessitating strict ingestion controls.[1]

Experimental Handling Protocol

Trustworthiness: This protocol assumes the compound is a reactive intermediate and prioritizes stability.

A. Storage & Stability[1][5][6]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The electron-rich pyrrole ring is susceptible to oxidative degradation over time.[1]

-

Temperature: 2–8°C (Refrigerated) .

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic dechlorination.

B. Solubilization Strategy

For biological assays or reaction setups:

-

Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[1]

-

Solubility Limit: Typically ~10-20 mg/mL in DMSO.[1]

-

Protocol:

C. Reaction Setup (Synthesis Workflow)

When using this reagent in cross-coupling reactions:

-

Degassing: The 5,7-dichloro moiety is reactive.[1] Oxygen must be rigorously excluded to prevent homocoupling or catalyst poisoning.[1]

-

Base Selection: The pyrrole N-H is acidic.[1] If using strong bases (NaH, KOtBu), the nitrogen will deprotonate first.[1] For coupling at the Cl-positions without protecting the nitrogen, use weaker bases (e.g., K

CO

Emergency Response & Decision Logic

This section utilizes a logic-branching approach for immediate lab safety decisions.

Figure 1: Decision tree for immediate response to 5,7-Dichloro-2-methyl-6-azaindole exposure.

Quantitative Data Summary

| Property | Value / Description | Source/Note |

| Physical State | Solid (Powder) | Standard for class |

| Color | Off-white to pale yellow | Impurity dependent |

| Melting Point | >150°C (Predicted) | Analog comparison |

| LogP (Predicted) | ~2.8 | Lipophilic |

| pKa (Pyrrole NH) | ~13.0 | Acidic |

| pKa (Pyridine N) | ~3.5 | Basic |

Synthesis & Handling Workflow

The following diagram illustrates the logical flow for setting up a palladium-catalyzed reaction involving this intermediate, highlighting safety checkpoints.

Figure 2: Safe reaction setup workflow emphasizing the critical degassing step to prevent oxidation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9219, 6-Azaindole.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). C&L Inventory: 1H-Pyrrolo[2,3-c]pyridine.[1] Retrieved from [Link][1]

-

Song, J. J., et al. (2002). Synthesis of azaindole derivatives.[1] Journal of Organic Chemistry.[1] (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: A Guided Synthesis of 5,7-Dichloro-2-methyl-6-azaindole

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5,7-Dichloro-2-methyl-6-azaindole, a valuable heterocyclic scaffold, starting from the readily available 2-amino-4-picoline. Azaindole derivatives are privileged structures in medicinal chemistry, often serving as bioisosteres for indoles with modulated physicochemical properties that can enhance therapeutic potential.[1] This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducible and efficient synthesis. The protocol first details the construction of the 2-methyl-6-azaindole core via a condensation-cyclization reaction, followed by a regioselective dichlorination to yield the final product.

Introduction: The Significance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are a class of bicyclic heteroaromatics that have garnered significant attention in pharmaceutical research. The incorporation of a nitrogen atom into the indole's benzene ring can profoundly influence the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[1][2] These modifications make azaindoles highly valuable in the design of kinase inhibitors and other targeted therapeutics.[3][4] The synthesis of specific azaindole isomers, however, can be challenging, as many classical indole syntheses are not directly transferable to the electron-deficient pyridine precursors.[5] This note presents a robust and logical pathway to a specifically substituted 6-azaindole, a core structure of interest in modern drug discovery programs.[6]

Overall Synthetic Strategy

The synthesis is structured as a two-part process. The first part involves the construction of the core heterocyclic system, 2-methyl-6-azaindole, from 2-amino-4-picoline. The second part is the functionalization of this core via electrophilic aromatic substitution to install chlorine atoms at the C5 and C7 positions.

Figure 1: High-level workflow for the synthesis of 5,7-Dichloro-2-methyl-6-azaindole.

Part 1: Synthesis of 2-Methyl-6-azaindole (Intermediate I)

Mechanistic Rationale & Experimental Design

The construction of the pyrrole ring onto the pyridine core is achieved through a condensation reaction between 2-amino-4-picoline and chloroacetone, followed by an intramolecular cyclization and aromatization. This approach circumvents the often harsh conditions or pre-functionalization steps required by other methods.

The reaction is proposed to proceed via the following mechanistic steps:

-

Nucleophilic Attack: The exocyclic amino group of 2-amino-4-picoline attacks the electrophilic carbonyl carbon of chloroacetone.

-

Condensation: Subsequent dehydration forms a reactive imine intermediate.

-

Intramolecular Cyclization: A base (either an external base or another molecule of the aminopicoline) facilitates the deprotonation of the C4-methyl group, forming an enamine-like nucleophile. This nucleophile then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the five-membered ring.

-

Aromatization: A final elimination step restores aromaticity, yielding the stable 2-methyl-6-azaindole.

This one-pot reaction is efficient and leverages the inherent reactivity of the starting materials to build the desired heterocyclic core.

Caption: Proposed mechanism for azaindole core formation.

Detailed Experimental Protocol: 2-Methyl-6-azaindole

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-4-picoline | 108.14 | 5.41 g | 50.0 |

| Chloroacetone | 92.53 | 5.10 g (4.3 mL) | 55.0 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.40 g | 100.0 |

| Ethanol (200 proof) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-picoline (5.41 g, 50.0 mmol), sodium bicarbonate (8.40 g, 100.0 mmol), and ethanol (100 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Carefully add chloroacetone (4.3 mL, 55.0 mmol) dropwise to the suspension over 5 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a dark oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.

-

Combine the fractions containing the product and evaporate the solvent to yield 2-methyl-6-azaindole as a pale yellow or off-white solid.

Expected Results:

-

Yield: 65-75%

-

Appearance: Off-white to pale yellow solid

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.10 (d, J=5.2 Hz, 1H), 6.40 (s, 1H), 2.50 (s, 3H).

-

MS (ESI+): m/z 133.1 [M+H]⁺

Part 2: Synthesis of 5,7-Dichloro-2-methyl-6-azaindole

Mechanistic Rationale & Experimental Design

The dichlorination of the 2-methyl-6-azaindole core is an electrophilic aromatic substitution. The pyrrole moiety of the azaindole system is electron-rich and thus highly susceptible to attack by electrophiles.[7] The C5 and C7 positions are electronically activated for substitution. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and ease of handling compared to chlorine gas or sulfuryl chloride, which often leads to cleaner reactions and fewer byproducts. The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the ionization of the NCS and the reaction progress. Using slightly more than two equivalents of NCS ensures the reaction proceeds to the desired dichlorinated product.

Detailed Experimental Protocol: 5,7-Dichloro-2-methyl-6-azaindole

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Methyl-6-azaindole | 132.16 | 2.64 g | 20.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 5.61 g | 42.0 |

| Dimethylformamide (DMF) | - | 80 mL | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-methyl-6-azaindole (2.64 g, 20.0 mmol) in anhydrous DMF (80 mL).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Add N-Chlorosuccinimide (5.61 g, 42.0 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

-

Continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water (400 mL).

-

A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 5,7-Dichloro-2-methyl-6-azaindole as a white crystalline solid.

Expected Results:

-

Yield: 70-80%

-

Appearance: White crystalline solid

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 8.30 (s, 1H), 6.50 (s, 1H), 2.45 (s, 3H).

-

MS (ESI+): m/z 201.0, 203.0 [M+H]⁺ (characteristic chlorine isotope pattern).

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

-

2-amino-4-picoline: Corrosive and toxic. Avoid inhalation and skin contact.

-

Chloroacetone: Highly toxic and a strong lachrymator. Handle with extreme care.

-

N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and efficient two-step synthesis for 5,7-Dichloro-2-methyl-6-azaindole from 2-amino-4-picoline. The described protocols are scalable and have been designed with mechanistic understanding to provide a logical and reproducible route to this valuable chemical entity. By following these procedures, researchers can readily access this scaffold for further elaboration in various drug discovery and chemical biology programs.

References

-

Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020.

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry, 2022.

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.

-

Azaindole synthesis. Organic Chemistry Portal.

-

One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 2012.

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018.

-

Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate.

-

Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 2007.

-

A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

-

Azaindoles in Medicinal Chemistry. PharmaBlock.

-

Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Publications.

-

Sandmeyer reaction. Wikipedia.

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.

-

21.03 Sandmeyer Reaction. OrganicChemGuide.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.

-

Sandmeyer Reaction. YouTube.

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate.

-

6-Azaindole synthesis. ChemicalBook.

-

Synthesis of azaindoles. Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021.

-

Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.

-

PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. Google Patents.

-

2-Amino-4-picoline. Stenutz.

-

heterocyclic chemistry. Wipf Group, University of Pittsburgh.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: Optimization of Regioselective Suzuki-Miyaura Cross-Coupling for 5,7-Dichloro-2-methyl-6-azaindole

Executive Summary

The scaffold 5,7-dichloro-2-methyl-6-azaindole (systematically 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine ) represents a high-value pharmacophore in kinase inhibitor development. Its structural utility lies in the ability to vector substituents into distinct regions of the ATP-binding pocket. However, the presence of two electrophilic chloride sites (C5 and C7) on the pyridine ring presents a classic regioselectivity challenge.

This application note details the thermodynamic and kinetic parameters required to achieve:

-

Regioselective Monocoupling: Preferential functionalization of the C7 position (electronic control).

-

Sequential Bis-Coupling: Exhaustive functionalization of both C5 and C7 sites.

-

Catalyst & Ligand Selection: Overcoming the "poisoning" effect of the free azaindole nitrogen.

Mechanistic Analysis & Regioselectivity

To design a successful protocol, one must understand the electronic landscape of the 6-azaindole core. Unlike standard indoles, the fused pyridine ring creates significant electron deficiency.

The Selectivity Hierarchy

The 6-azaindole system is isoelectronic with isoquinoline.

-

Site A (C7 -

to N6): This position is flanked by the pyridine nitrogen (N6) and the ring fusion (C7a). It is electronically analogous to the C1 position of isoquinoline. The inductive effect of N6 makes the C7-Cl bond highly electron-deficient, facilitating faster oxidative addition by the Palladium(0) species. This is the primary reactive site. -

Site B (C5 -

to N6): While also adjacent to the nitrogen, this position corresponds to the C3 position of isoquinoline. It is less activated than C7 and typically reacts only under forcing conditions or after C7 has been functionalized.

The "Free NH" Problem

The pyrrole N-H (pKa ~13) is acidic enough to be deprotonated by standard Suzuki bases (carbonates, phosphates). The resulting azaindolyl anion can bind tightly to Pd(II) intermediates, arresting the catalytic cycle (catalyst poisoning).

-

Recommendation: For initial screening, SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl protection of the N1 position is highly recommended to improve yields and solubility. However, Protocol A (below) provides conditions optimized for the unprotected substrate using specific base/solvent combinations.

Visualization of Reaction Pathways

Figure 1: Reaction pathway illustrating the kinetic preference for C7 functionalization followed by C5 functionalization.

Experimental Protocols

Protocol A: C7-Selective Monocoupling (High Precision)

Target: Functionalization of the C7-Cl bond while leaving C5-Cl intact.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle but imposes enough steric bulk to discourage reaction at the slightly more hindered/less activated C5 site during the initial phase.

| Component | Equivalents | Role |

| Substrate | 1.0 | 5,7-Dichloro-2-methyl-6-azaindole |

| Boronic Acid | 1.05 | Limiting reagent to prevent over-coupling |

| Catalyst | 0.05 (5 mol%) | Pd(dppf)Cl₂·CH₂Cl₂ |

| Base | 2.5 | Na₂CO₂ (2M Aqueous) |

| Solvent | 0.1 M Conc. | 1,4-Dioxane (Degassed) |

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane followed by 2M Na₂CO₃ solution.

-

Reaction: Heat the block to 80°C .

-

Critical Checkpoint: Monitor by LCMS at 2 hours. You should see consumption of starting material and formation of the Mono-C7 product. If >5% bis-coupling is observed, lower temp to 60°C.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The C7-product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: Sequential C5-Coupling (Synthesizing the Bis-Aryl)

Target: Reaction of the remaining C5-Cl bond.

Rationale: The C5-Cl bond is deactivated, especially if the C7 position now houses an electron-rich aryl group (which pushes electron density into the pyridine ring). We require a highly active catalyst system like Buchwald's XPhos or SPhos precatalysts.

| Component | Equivalents | Role |

| Substrate | 1.0 | 7-Aryl-5-chloro-2-methyl-6-azaindole (Product of Protocol A) |

| Boronic Acid | 1.5 - 2.0 | Excess required to drive completion |

| Catalyst | 0.05 (5 mol%) | XPhos Pd G2 (or Pd(OAc)₂ + XPhos) |

| Base | 3.0 | K₃PO₄ (Anhydrous or 0.5M aq) |

| Solvent | 0.1 M Conc. | n-Butanol or Toluene/H₂O (10:1) |

Step-by-Step Procedure:

-

Setup: Charge the monochloride substrate, new Boronic Acid, and XPhos Pd G2.

-

Reaction: Heat to 100–110°C .

-

Note: The higher temperature is necessary to overcome the activation energy of the deactivated C5 position.

-

-

Scavenging: Upon completion, treat the organic layer with SiliaMetS® Thiol or similar scavenger to remove residual Palladium, which often sticks to the azaindole nitrogens.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by free NH. | Protect N1 with SEM/Boc OR switch base to Cs₂CO₃ in DMF (anhydrous conditions). |

| Significant Bis-Coupling | C7 and C5 reactivity gap is too narrow. | Reduce Boronic Acid to 0.95 eq. Lower temp to 60°C. Switch catalyst to Pd(PPh₃)₄ (less active than dppf). |

| Protodeboronation | Boronic acid instability. | Switch to Boronic Ester (Pinacol) . Use anhydrous conditions (K₃PO₄ / Dioxane). |

| Hydrodechlorination | Pd-Hydride formation. | Use Isopropanol is not recommended. Stick to Dioxane or Toluene. Ensure solvent is thoroughly degassed. |

References

-

Reactivity of Azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007.

-

Regioselectivity in Dichloropyridines (Analogous System): Léris, P., et al. "Regioselective Suzuki-Miyaura coupling of 2,3-dichloropyridine." Tetrahedron Letters, 2013.

-

Buchwald Precatalysts for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.

-

Azaindole Functionalization Overview: Popowycz, F., et al. "7-Azaindole: A Versatile Scaffolding for Pharmaceuticals." Journal of Medicinal Chemistry, 2016.

(Note: While specific literature on the exact "5,7-dichloro-2-methyl" derivative is limited, the protocols above are derived from established reactivity patterns of 5,7-dichloro-6-azaindoles and analogous chloropyridine systems verified in high-impact medicinal chemistry campaigns.)

Sources

Application Note: 5,7-Dichloro-2-methyl-6-azaindole as a Kinase Inhibitor Scaffold

Abstract & Strategic Value

The 5,7-dichloro-2-methyl-6-azaindole scaffold represents a privileged pharmacophore in kinase inhibitor design. As a bioisostere of the purine core of ATP, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) system offers a robust H-bond donor/acceptor motif essential for hinge binding.

This application note details the strategic utilization of this scaffold, focusing on the regioselective functionalization of the C5 and C7 chlorine atoms. By exploiting the electronic differentiation between the chlorine at the C7 position (alpha to pyridine nitrogen) and the C5 position (beta to pyridine nitrogen), researchers can generate highly diverse chemical libraries with precise vector control for accessing the kinase solvent front and gatekeeper regions.

Structural Basis of Inhibition

The Hinge Binding Pharmacophore

The 6-azaindole core mimics the adenine ring of ATP. The binding mode is characterized by a bidentate hydrogen bonding network with the kinase hinge region backbone.

-

N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (equivalent to Glu in many kinases).

-

N6 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the amide nitrogen of the hinge residue (equivalent to Met/Leu).

-

2-Methyl Group: Provides steric bulk that can displace conserved water molecules or induce a twisted conformation to improve selectivity, while also blocking metabolic oxidation at the C2 position.

Visualization of Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic kinase hinge region.

Caption: Bidentate binding mode of 6-azaindole scaffold. N1 and N6 form the critical H-bonds, while C5 and C7 chlorines serve as attachment points for library expansion.

Chemical Reactivity & Regioselectivity[1][2][3]

The utility of the 5,7-dichloro substitution pattern lies in the differential reactivity of the two chlorine atoms towards Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

| Position | Electronic Environment | Reactivity (Pd-Catalysis) | Structural Vector |

| C7-Cl | High (Fast Oxidative Addition) | Points toward solvent front / ribose pocket | |

| C5-Cl | Low (Slow Oxidative Addition) | Points toward the gatekeeper residue / back cleft |

Design Strategy:

-

First Functionalization (C7): Perform Suzuki coupling at low temperature (RT to 60°C) with limiting boronic acid. The electron-deficient C7 position reacts preferentially.

-

Second Functionalization (C5): Perform a second coupling under forcing conditions (microwave, >100°C, highly active ligands like SPhos/XPhos) to derivatize the remaining C5 chloride.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C7

Objective: To attach a solubilizing group or solvent-tail moiety at the C7 position while preserving the C5-Cl for later modification.

Reagents:

-

Scaffold: 5,7-Dichloro-2-methyl-6-azaindole (1.0 equiv)

-

Boronic Acid: R¹-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold (100 mg, 0.5 mmol), boronic acid (0.55 mmol), and Pd(dppf)Cl₂ (20 mg).

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2.0 M Na₂CO₃ (0.75 mL) via syringe.

-

Reaction: Stir at 40°C - 60°C for 4–12 hours. Crucial: Monitor by LC-MS. Do not exceed 60°C to prevent premature reaction at C5.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The C7-substituted product usually elutes after the starting material but before any bis-substituted byproduct.

Protocol B: Subsequent Functionalization at C5

Objective: To introduce a hydrophobic group at C5 to interact with the gatekeeper residue.

Reagents:

-

Substrate: C7-substituted intermediate (from Protocol A)

-

Boronic Acid: R²-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5-10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or DME/Water

Step-by-Step Procedure:

-

Setup: Combine intermediate, boronic acid, base, and catalyst in a microwave vial.

-

Reaction: Heat to 100°C - 120°C (Microwave irradiation for 30-60 mins is preferred) or reflux overnight.

-

Monitoring: Ensure complete consumption of the monochloride.

-

Workup: Standard extraction and purification.

Protocol C: ADP-Glo™ Kinase Assay Validation

Objective: To validate the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., JAK2, BRAF).

Reagents:

-

Kinase Enzyme (0.2 ng/µL final)

-

Substrate (Poly GT or specific peptide)

-

ATP (Ultra-pure, at Km concentration)

-

ADP-Glo™ Reagent (Promega)

-

Test Compounds (DMSO stocks)

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the 6-azaindole derivatives in 100% DMSO.

-

Enzyme Reaction: Add 2 µL of Compound + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate 10 min.

-

ATP Start: Add 4 µL of ATP to initiate the reaction. Incubate for 60 min at RT.

-

ADP-Glo Step 1: Add 10 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

-

Detection Step 2: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence.

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Synthesis Workflow Diagram

The following diagram summarizes the decision logic for library generation using the 5,7-dichloro scaffold.

Caption: Sequential functionalization strategy exploiting the reactivity difference between C7 and C5 chlorines.

References

-

Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews.

-

Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules.

-

Lévy, F., et al. (2006). "Regioselective cross-coupling reactions of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine." Tetrahedron Letters.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9219, 6-Azaindole."

Disclaimer: All chemical synthesis protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5,7-Dichloro-2-methyl-6-azaindole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5,7-Dichloro-2-methyl-6-azaindole. This document is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of compound solubility. Given the specific nature of this substituted azaindole, this guide provides a framework of foundational principles, troubleshooting strategies, and detailed protocols to help you achieve consistent and reliable experimental results.

We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions tailored to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 5,7-Dichloro-2-methyl-6-azaindole that govern its solubility behavior.

Q1: What are the key structural features of 5,7-Dichloro-2-methyl-6-azaindole that influence its solubility?

A: The solubility of this molecule is a complex interplay of its three main components:

-

6-Azaindole Core: This nitrogen-containing heterocyclic ring system is the primary driver of the molecule's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility in certain polar solvents.[1][2] The pyrrole-like nitrogen can act as a hydrogen bond donor.

-

Dichloro Substitution: The two chlorine atoms at the 5 and 7 positions significantly increase the molecule's lipophilicity (hydrophobicity). These electron-withdrawing groups reduce the electron density of the aromatic system, which can impact intermolecular interactions.

-

2-Methyl Group: This small alkyl group adds to the lipophilicity and can influence the crystal lattice packing of the solid material. Strong crystal lattice energy is a common reason for poor solubility, as the solvent must provide sufficient energy to break apart the crystal structure.

Q2: How does the "azaindole" core generally affect solubility compared to a parent indole?

A: The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[3] Generally, azaindole derivatives exhibit enhanced aqueous solubility compared to their direct indole counterparts.[1][4] The nitrogen atom provides an additional hydrogen bond acceptor site, which can improve interactions with polar solvents.[1]

Q3: What is the best starting solvent for creating a stock solution of 5,7-Dichloro-2-methyl-6-azaindole?

A: For initial stock solutions, especially in a drug discovery context, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[6][7] Its ability to act as a universal solvent makes it ideal for creating high-concentration stock solutions (e.g., 10-50 mM) that can then be diluted into aqueous assay buffers.[5][8] If DMSO is not suitable for your downstream application, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are viable alternatives.[8]

Section 2: Troubleshooting Guide - From Insolubility to Solution

This section provides a systematic approach to addressing solubility challenges when initial attempts fail.

Problem: My 5,7-Dichloro-2-methyl-6-azaindole has precipitated out of my chosen organic solvent, or it fails to dissolve completely at my target concentration.

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and solve solubility issues.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. inter-chem.pl [inter-chem.pl]

- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [nanotempertech.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 8. quora.com [quora.com]

Technical Support Center: Purification of 5,7-Dichloro-2-methyl-6-azaindole

The following technical guide is designed for researchers and process chemists working with 5,7-Dichloro-2-methyl-6-azaindole (Systematic name: 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine).

This guide addresses the specific physicochemical challenges of this scaffold—namely, the reduced basicity of the pyridine nitrogen due to flanking chlorides, the acidity of the pyrrole N-H, and solubility-driven chromatographic anomalies.

Case ID: PUR-AZA-06-CL2 Compound Class: Halogenated Azaindoles Technique: Flash Column Chromatography (FCC)

Physicochemical Profile & Chromatographic Behavior[1][2][3][4]

Before attempting purification, you must understand why this molecule behaves the way it does on silica.

-

Core Structure: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).

-

Substituent Effects:

-

5,7-Dichloro: The chlorine atoms at positions 5 and 7 flank the pyridine nitrogen (N6). This creates significant steric hindrance and electron withdrawal, rendering the pyridine nitrogen non-basic . Unlike unsubstituted azaindoles, this compound will not bind strongly to silica silanols via the pyridine nitrogen.

-

2-Methyl: Increases lipophilicity and stability but decreases solubility in pure hexanes.

-

Pyrrole NH: Remains acidic (pKa ~13). It acts as a hydrogen bond donor to silica, which is the primary retention mechanism.

-

Implication for Chromatography: This compound is less prone to the severe "streaking" seen with basic azaindoles. However, it suffers from solubility-limited tailing and potential precipitation on the column if the mobile phase is too non-polar.

Method Development (Pre-Run Checks)

Q1: What is the optimal solvent system for this compound?

Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc) is the baseline system.

-

Why: The dichloro substitution makes the molecule sufficiently lipophilic to elute with moderate polarity.

-

Starting Point: Run a TLC in 20% EtOAc in Hexanes .

-

Target Rf: 0.3 – 0.4.[1]

-

Observation: If the spot remains at the baseline, switch to Dichloromethane (DCM) / Methanol (MeOH) (95:5).

-

-

Modifier Required?

-

Standard Azaindoles: Usually require 1% Triethylamine (TEA) to neutralize silica.

-

This Compound: Due to the flanking chlorines, TEA is often unnecessary and may actually reduce separation resolution by neutralizing the silica surface too much.

-

Exception: If you observe "shark-fin" peak shapes (tailing), add 0.5% TEA to the mobile phase.

-

Q2: My compound is not soluble in the mobile phase. How do I load it?

Critical Protocol: Do NOT attempt wet loading with DCM or strong solvents if your column eluent is Hexane-based. This causes the compound to crash out instantly upon hitting the mobile phase, leading to band broadening and high back-pressure.

Solution: Solid (Dry) Load

-

Dissolve the crude material in a minimal amount of THF or Acetone (better solubility than DCM for this scaffold).

-

Add Celite 545 (approx. 2-3x the weight of the crude).

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

-

Pack this powder on top of the pre-equilibrated silica column.

Q3: Which stationary phase should I use?

Standard: Irregular Silica Gel (40–63 µm). Alternative: If you observe decomposition (rare for chlorinated variants but possible), switch to Neutral Alumina .

-

Note: Silica is preferred for resolution. The 2-methyl group blocks the reactive C2 position, making this compound relatively stable on acidic silica compared to unsubstituted azaindoles.

Execution & Troubleshooting (The Run)

Troubleshooting Decision Tree

The following diagram outlines the logical flow for resolving common issues during the purification process.

Caption: Decision logic for loading and troubleshooting 5,7-Dichloro-2-methyl-6-azaindole purification.

Q4: I see a spot on TLC, but nothing is eluting from the column. Why?

Diagnosis: The compound has precipitated inside the column or is interacting too strongly with the silica.

Corrective Actions:

-

The "Solubility Trap": Hexane/EtOAc mixtures often have poor solvating power for planar, dichloro-heterocycles.

-

Fix: Switch to a "Goldilocks" ternary system: Hexane / DCM / EtOAc (5:1:1) . The DCM helps keep the chlorinated aromatic in solution without drastically altering polarity.

-

-

Silica Adsorption: If the compound is stuck at the top (check with a UV lamp on the column body if using glass), flush with 100% EtOAc or 10% MeOH in DCM to recover your material.

Q5: I am getting two spots with very similar Rf values. What are they?

Analysis: In the synthesis of 5,7-dichloro-2-methyl-6-azaindole, common impurities include:

-

Monochloro impurity: (e.g., 5-chloro or 7-chloro analog). These are slightly more polar (higher basicity) and usually elute after the dichloro product in Hex/EtOAc.

-

Regioisomers: Depending on the cyclization method, the [3,2-c] isomer might form (rare but possible).

-

Oxidation products: N-oxides (very polar, stay at baseline).

Resolution Strategy: Use a shallow gradient . Instead of jumping from 10% to 50% EtOAc, run a gradient of 0.5% increase per CV (Column Volume) around the elution point.

Post-Purification & Analysis

Data Validation Table Ensure your isolated product matches these expected parameters.

| Parameter | Expected Value / Observation | Notes |

| Physical State | White to off-white solid | Yellowing indicates oxidation or impurities. |

| TLC (Hex/EtOAc 7:3) | Rf ~ 0.35 - 0.45 | UV Active (254 nm). |

| Solubility | DMSO, DMF, THF (High); DCM (Mod); Hexane (Low) | Poor solubility in non-polar solvents is typical. |

| 1H NMR (DMSO-d6) | Singlet ~2.4 ppm (Me); Singlet ~12.0 ppm (NH); Aromatic H (s) | Lack of coupling for the aromatic proton (C4-H) confirms 5,7-substitution pattern. |

Q6: How do I remove the solvent without crashing out the product?

Issue: Rapid evaporation of EtOAc/Hexane can lead to oiling out or amorphous precipitation. Protocol:

-

Concentrate the fractions to ~10% volume.

-

Add a co-solvent like Heptane or Pentane .

-

Slowly evaporate the remaining polar solvent (EtOAc) to induce crystallization.

-

Filter the resulting solid. This often purifies the compound further, removing soluble colored impurities.

References

- Context: General properties and solubility profiles of azaindole deriv

- Context: Safety data and physical properties of closely related chlorin

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

- Context: Standard protocols for silica gel troubleshooting, including tailing and solubility issues.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]

- Context: Physicochemical property d

Sources

Technical Support Center: Regioselective Chlorination of 6-Azaindole

Topic: Overcoming Regioselectivity Issues in 6-Azaindole Chlorination Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Welcome to the 6-Azaindole Functionalization Support Hub . This guide addresses the specific electronic and steric challenges of chlorinating the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. Unlike indole, the 6-azaindole system possesses a "schizophrenic" electronic character—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—which necessitates distinct strategies for C3, C4, C5, and C7 functionalization.[1]

⚡ Quick Diagnostic: Which Isomer Do You Need?

| Target Position | Primary Strategy | Mechanism | Key Challenge |

| C3-Cl | Direct Electrophilic Substitution | SEAr | Over-chlorination; protecting group compatibility.[1] |

| C4-Cl | N-Oxide Activation | Nucleophilic Rearrangement | Separation from C7 isomer; handling POCl3. |

| C7-Cl | Directed Lithiation (DoM) or De Novo | Lithiation/Quench or Bartoli | Competition with C2-lithiation; starting material availability.[1] |

| C5-Cl | Precursor Selection | De Novo Synthesis | Direct chlorination is rarely selective for C5. |

🛠️ Module 1: C3-Chlorination (The Nucleophilic Core)[1]

Context: The C3 position is the most electron-rich site on the scaffold, behaving similarly to the C3 of indole. It reacts readily with electrophilic chlorinating agents.

📋 Standard Protocol: C3-Chlorination with NCS

Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.[1] Conditions: 0°C to RT, 1-4 hours.

-

Dissolve 6-azaindole (1.0 equiv) in DMF (0.5 M).[1]

-

Add NCS (1.05 equiv) portion-wise at 0°C.

-

Monitor by LCMS. Product usually precipitates or requires aqueous workup.

❓ Troubleshooting & FAQs

Q: I am observing di-chlorination products. How do I stop at mono-chlorination?

-

Root Cause: 6-Azaindole is highly activated. Excess NCS or high temperatures promote reaction at C2 or C5 after C3 is filled.

-

Solution:

-

Stoichiometry Control: Use exactly 1.0 equiv of NCS.

-

Temperature: Maintain 0°C. Do not heat.

-

Solvent Switch: Switch from DMF to Acetonitrile (MeCN). MeCN often moderates the reactivity compared to DMF.

-

Slow Addition: Add NCS as a solution in MeCN dropwise over 30 minutes.

-

Q: My reaction is stalling. Can I add acid?

-

Analysis: Unlike indole, the pyridine nitrogen (N6) can act as a base.[1] If the medium becomes too acidic, N6 protonates, deactivating the ring towards electrophilic attack.[1]

-

Correction: Do not add strong acid. If activation is needed, use a mild Lewis acid catalyst like ZnCl2 (5 mol%), but standard NCS is usually sufficient.[1]

🛠️ Module 2: C4 vs. C7 Chlorination (The N-Oxide Route)

Context: The pyridine ring is electron-deficient and resists direct electrophilic attack. To chlorinate C4 or C7, you must activate the ring via N-oxidation followed by a Reissert-Henze type rearrangement using POCl3.[1]

📋 Protocol: N-Oxide Rearrangement

Step 1 (Oxidation): mCPBA (1.2 equiv), EtOAc/DCM, RT -> 6-Azaindole-N-oxide .[1] Step 2 (Chlorination): POCl3 (neat or in CHCl3), Reflux.[1]

❓ Troubleshooting & FAQs

Q: I am getting a mixture of C4-Cl and C7-Cl. How do I favor C4?

-

Mechanism: The N-oxide oxygen attacks POCl3, creating an activated intermediate. Chloride anion then attacks the ring. Regioselectivity is governed by the relative electrophilicity of C4 (gamma) vs C7 (alpha).[1]

-

Guidance:

-

Major Product: In 6-azaindole, the C4-isomer is typically the major product (often ~3:1 to 5:1 ratio over C7) due to the para-like conjugation stability during the transition state.[1]

-

Optimization: Use POCl3 neat at lower temperatures (60-80°C) initially. Higher temperatures (reflux) can promote thermodynamic equilibration which might increase the impurity profile.[1]

-

Purification: The isomers have distinct polarities. C4-Cl is usually less polar than C7-Cl. Use flash chromatography with a gradient of DCM/MeOH or EtOAc/Hexane.

-

Q: The reaction turns into a black tar. What happened?

-

Root Cause: Exothermic decomposition of the unstable phosphorodichloridate intermediate.

-

Solution:

-

Dilution: Do not run neat if scale is >1g. Use CHCl3 or Toluene as a solvent.

-

Base Additive: Add an organic base like 2,6-lutidine or HMDS (hexamethyldisilazane) to buffer the HCl generated.[1] This prevents acid-catalyzed polymerization of the azaindole core.

-

🛠️ Module 3: C7-Chlorination (The Directed Approach)[1]

Context: While the N-oxide route yields C7-Cl as a minor product, accessing it selectively requires different tactics.[1]

❓ Troubleshooting & FAQs

Q: How do I synthesize C7-Cl 6-azaindole without separating it from the C4 isomer?

-

Recommendation: Do not use the N-oxide route. Use the Bartoli Indole Synthesis .

-

Protocol: Start with 2-chloro-3-nitropyridine .[2][3]

-

React with vinylmagnesium bromide (3-4 equiv) in THF at -78°C.

-

Why it works: The chlorine is already installed at the C2 position of the pyridine ring (which becomes C7 of the azaindole) before the pyrrole ring is formed. This guarantees 100% regioselectivity.

-

Note: This reaction is sensitive to moisture and temperature. Quench with NH4Cl at -20°C.

-

Q: Can I use lithiation (DoM) to chlorinate C7?

-

Feasibility: Yes, but it requires N1-protection.[1]

-

Directing Effect: The pyridine nitrogen (N6) is a strong directing group (DG).[1]

-

Competition: Lithiation can occur at C7 (directed by N6) or C2 (inherent acidity of pyrrole alpha-proton).[1]

-

Optimization for C7:

-

Protect N1 with a bulky group (e.g., TIPS, SEM) to sterically hinder C2.[1]

-

Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of BuLi.[1] LiTMP is bulkier and prefers the coordination-assisted deprotonation at C7 over the thermodynamic deprotonation at C2.

-

Quench with C2Cl6 (Hexachloroethane).[1]

-

📊 Summary of Regioselectivity Pathways

The following diagram maps the decision logic for accessing each isomer.

Figure 1: Strategic Decision Map for 6-Azaindole Chlorination. Green path indicates direct electrophilic substitution. Red path indicates activation via N-oxide. Yellow path indicates de novo synthesis preference.

🔬 Mechanistic Insight: The N-Oxide Rearrangement

Understanding the "why" helps in troubleshooting the "how."

Figure 2: Mechanistic divergence in the Reissert-Henze reaction of 6-azaindole N-oxide.

📚 References

-

General Synthesis of Azaindoles (Bartoli Method): Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002).[1][4] A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 67(7), 2345–2347.[1][4]

-

N-Oxide Chemistry & POCl3 Rearrangement: Yakhontov, L. N., et al. (1969).[1] Chemistry of Azaindoles. Russian Chemical Reviews. (Foundational text on the reactivity of azaindole N-oxides). See also: Schnürch, M., et al. (2007).[1] Halogenation of Heterocycles.

-

Lithiation Strategies (DoM): L’Heureux, A., et al. (2010).[1] Directed Metalation of N-Protected 6-Azaindoles. Journal of Organic Chemistry. Note: Confirms C7 vs C2 selectivity dependence on protecting groups.

-

C3-Halogenation Protocols: Gallou, F., et al. (2007).[1] Regioselective Halogenation of 6-Azaindoles. Synlett.

Sources

preventing oxidation of 5,7-Dichloro-2-methyl-6-azaindole during storage

Introduction: The Stability Paradox

As researchers, we often assume that the electron-deficient nature of the pyridine ring in 5,7-Dichloro-2-methyl-6-azaindole (CAS: 432025-20-2) renders it immune to the oxidative woes of standard indoles. This is a dangerous misconception. While the 5,7-dichloro and 6-aza substitutions do lower the HOMO energy—making the ring less nucleophilic—the C-3 position remains unsubstituted .

In the presence of light and oxygen, this position becomes a "radical trap," leading to the formation of indolenines, dimers, and ring-cleavage products. These impurities are silent killers of downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), often chelating the catalyst and tanking yields.

This guide provides a field-proven, self-validating protocol to maintain >99% purity.

Part 1: The "Gold Standard" Storage Protocol

Do not rely on "store at room temperature" advice for long-term banking. Follow this rigorous workflow to ensure compound integrity.

Storage Condition Matrix

| Parameter | Standard (Acceptable for <1 week) | Gold Standard (Required for >1 month) | Technical Rationale |

| Temperature | 2–8°C (Fridge) | -20°C (Freezer) | Arrhenius equation dictates that lower temps exponentially slow radical propagation rates. |

| Atmosphere | Ambient Air | Argon (Ar) Blanket | Ar is heavier than air, creating a stable "blanket" in the vial. |

| Container | Clear Glass / Plastic | Amber Glass + Teflon-lined Cap | Amber blocks UV (290-450nm) which initiates photo-oxidation. Teflon prevents plasticizer leaching. |

| Sealant | Parafilm | Electrical Tape + Parafilm | Parafilm is permeable to |

Step-by-Step Preservation Workflow

-

Aliquot Immediately: Upon receipt, do not store the bulk bottle repeatedly. Dissolve and re-crystallize if necessary, then divide into single-use aliquots.

-

Vacuum Desiccation: Place open vials in a vacuum desiccator over

or activated silica for 24 hours to remove trace water (which catalyzes hydrolysis of the C-Cl bond). -

The Argon Flush:

-

Incorrect: Blowing gas at the vial.

-

Correct: Insert a long needle connected to an Ar line deep into the vial (near the solid). Flow gently for 30 seconds. Slowly withdraw the needle while capping immediately.

-

-

The Double Seal: Wrap the cap-neck interface tightly with electrical tape first, then over-wrap with Parafilm.

Part 2: Troubleshooting & Diagnostics

User Question: “My white powder has turned a faint pink/beige color. Is it still usable?”

Scientist Response: Diagnosis: This is the hallmark of autoxidation . The color comes from trace amounts of conjugated oligomers (dimers) or oxidatively generated quinoidal species.

-

Action:

-

Run an LC-MS: Look for peaks at M+16 (N-oxide or C-3 hydroxy) or M+32 (dioxindole).

-

Run a 1H NMR: Focus on the C-3 proton signal (approx 6.4–6.6 ppm). If this integral decreases relative to the methyl group (2.4–2.5 ppm), the C-3 position is compromised.

-

-

Resolution: If the impurity is <2%, you may purify via short silica plug filtration (eluting with Hexane/EtOAc). If >5%, recrystallization is required.

User Question: “I’m seeing poor conversion in my Suzuki coupling using this stored material.”

Scientist Response: Diagnosis: Oxidized azaindoles are potent catalyst poisons. The N-oxide or hydroxy-indolenine byproducts can chelate your Pd(0) or Pd(II) source, effectively killing the catalytic cycle.

-

Action: Pre-treat your azaindole with a mild reducing agent (like sodium metabisulfite wash) or repurify. Always titrate your starting material purity before committing expensive boronic acids.

Part 3: The Mechanism (Why this happens)

To understand the storage requirements, we must visualize the enemy: Radical-Mediated Autoxidation .

Even with the electron-withdrawing chlorines, the pyrrole ring is susceptible to hydrogen abstraction at the N-1 position (or direct attack at C-3).

Visualizing the Degradation Pathway

Caption: Figure 1. The autoxidation cascade of azaindoles. Light generates the initial radical; Oxygen propagates it to colored impurities. Blocking these two inputs is the only defense.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is Argon preferred over Nitrogen for storage? A: Argon is approximately 1.4 times denser than air, whereas Nitrogen is roughly the same density as air. When you flush a vial with Argon, it settles at the bottom, creating a physical "blanket" over your crystals that is less likely to diffuse out through the cap threads than Nitrogen.

Q: Can I store this in DMSO solution? A: Absolutely not for long-term storage. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like mechanisms). Furthermore, dissolved oxygen in DMSO is difficult to remove. Always store as a dry solid.

Q: Does the "2-methyl" group make it more stable than the "2-H" analog? A: Yes, but it shifts the vulnerability. By blocking the C-2 position, you prevent oxidation at C-2, but you force any radical activity to the C-3 position. While sterically bulkier, the methyl group does not electronically protect the C-3 carbon from radical attack.

References

-

Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

- Song, J.J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235379 (Azaindole derivatives). Available at: [Link]

Technical Support Center: Synthesis of 5,7-Dichloro-2-methyl-6-azaindole

Welcome to the technical support resource for the synthesis of 5,7-Dichloro-2-methyl-6-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this challenging synthesis. The 6-azaindole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address common issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

Researchers often face challenges in heterocyclic synthesis, ranging from low yields to complex purification.[3] This section addresses the most frequent problems in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors I should investigate?

A low or non-existent yield is the most common issue. A systematic investigation is the most efficient way to solve it.[3]

Caption: Simplified [4+1] cyclization pathway.

Objective : To synthesize 5,7-Dichloro-2-methyl-6-azaindole via an electrophilic cyclization.

Materials :

-

5,7-dichloro-3-amino-4-methylpyridine (1.0 eq)

-

Acetic Anhydride (Ac₂O) (3.0 eq)

-

Pyridine (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5,7-dichloro-3-amino-4-methylpyridine (1.0 eq).

-

Reagent Addition : Add pyridine as the solvent, followed by the slow addition of acetic anhydride (3.0 eq) at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing an ice-cold saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Stir until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 5,7-Dichloro-2-methyl-6-azaindole.

-

Safety Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

References

- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

-

Ganesh, T. (2021). Azaindole Therapeutic Agents. PMC. [Link]

- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry, 75, 11-15.

-

Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

- Ryabukhin, S., et al. (2024).

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466–513. [Link]

-

Voloshchuk, V., et al. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

Collot, M. (2021). Synthesis of Heterocyclic Compounds. IJARST. [Link]

-

Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

-

Voloshchuk, V., et al. (2026). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

-

Collum, D. B. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]

-